5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:
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Formation of the Isoindole Core: : The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine derivative. This reaction often requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
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Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the isoindole core with an appropriate amine, such as dimethylamine, under basic conditions. Common reagents used in this step include sodium hydride or potassium carbonate.
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Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the amino-substituted isoindole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester. This reaction typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding oxo-derivatives. Common oxidizing agents used in this reaction include potassium permanganate or chromium trioxide.
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Reduction: : The compound can be reduced to form corresponding hydro-derivatives. Common reducing agents used in this reaction include lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups. Common reagents used in these reactions include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, such as sulfuric acid, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium carbonate, at room temperature.
Major Products Formed
Oxidation: Formation of oxo-derivatives, such as 5-oxo-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide.
Reduction: Formation of hydro-derivatives, such as 5-hydroxy-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide.
Substitution: Formation of substituted derivatives, such as 5-alkylamino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide.
Scientific Research Applications
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has shown promising results in various in vitro and in vivo studies.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, leading to its antiviral or anticancer properties.
Comparison with Similar Compounds
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can be compared with other similar compounds, such as:
5-amino-2,3-dihydro-1H-isoindole-2-carboxamide: This compound lacks the N,N-dimethyl substitution, which may affect its biological activity and chemical reactivity.
5-amino-N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide: This compound has a single methyl substitution, which may result in different biological and chemical properties compared to the N,N-dimethyl derivative.
5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1526482-44-9 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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